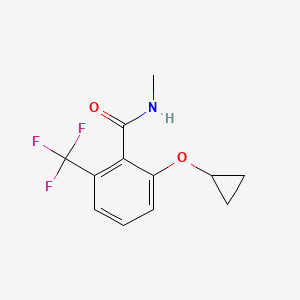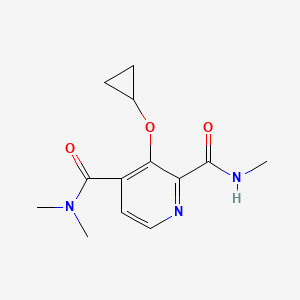
3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with two carboxamide groups.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors in the body .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide can be compared with other similar compounds, such as N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide. While both compounds share a pyridine ring and carboxamide groups, the presence of the cyclopropoxy group in this compound makes it unique. This structural difference can lead to variations in their chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C13H17N3O3 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-N,4-N,4-N-trimethylpyridine-2,4-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)10-11(19-8-4-5-8)9(6-7-15-10)13(18)16(2)3/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
GOPSUIXDXKKNSC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=CC(=C1OC2CC2)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




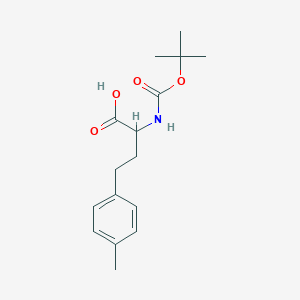
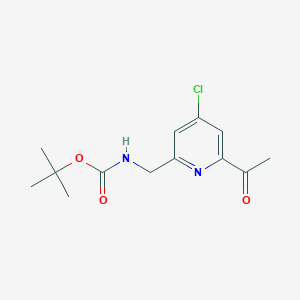

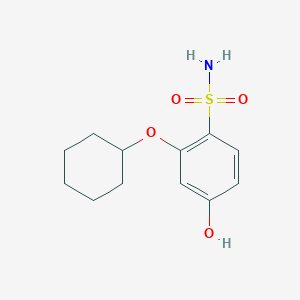
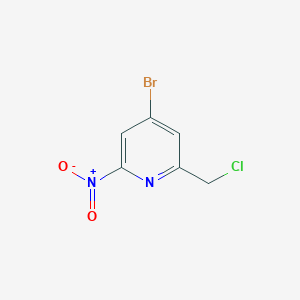
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)




